

Spectroscopic Data of 5-Formylfuran-2-carbonitrile: A Technical Overview

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Compound of Interest

Compound Name: 5-Formylfuran-2-carbonitrile

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **5-Formylfuran-2-carbonitrile**. Due to the limited availability of public experimental data, this document outlines the expected spectroscopic data based on the analysis of similar furan derivatives and provides detailed, generalized experimental protocols for obtaining such data.

Compound Information

Property	Value
Chemical Name	5-Formylfuran-2-carbonitrile
Synonyms	5-cyano-2-furaldehyde, 5-formyl-2-furonitrile
CAS Number	42061-89-2
Molecular Formula	C ₆ H ₃ NO ₂
Molecular Weight	121.09 g/mol

Spectroscopic Data (Expected)

Comprehensive experimental spectroscopic data for **5-Formylfuran-2-carbonitrile** is not readily available in public databases. The following tables are structured to present the expected data based on the compound's structure and data from analogous furan derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available	Data not available	Data not available	H-3
Data not available	Data not available	Data not available	H-4
Data not available	Data not available	Data not available	-CHO

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not available	C-2
Data not available	C-3
Data not available	C-4
Data not available	C-5
Data not available	-CHO
Data not available	-CN

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available	Data not available	C≡N stretch (nitrile)
Data not available	Data not available	C=O stretch (aldehyde)
Data not available	Data not available	C-H stretch (aromatic)
Data not available	Data not available	C-H stretch (aldehyde)
Data not available	Data not available	C=C stretch (furan ring)
Data not available	Data not available	C-O-C stretch (furan ring)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
Data not available	Data not available	[M] ⁺ (Molecular Ion)
Data not available	Data not available	Fragment Ions

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the **5-Formylfuran-2-carbonitrile** sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample dissolves completely and to avoid solvent signals overlapping with analyte signals.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine characterization, referencing to the residual solvent peak is common practice.

Instrumentation and Data Acquisition:

- The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.
- For ^1H NMR, a standard single-pulse experiment is used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
- For ^{13}C NMR, a proton-decoupled experiment is standard to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase correct the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be recorded.
- Place a small amount of the solid **5-Formylfuran-2-carbonitrile** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

- Use a Fourier-Transform Infrared (FTIR) spectrometer.

- Acquire the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

- For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- For direct insertion probe analysis, a small amount of the solid sample is placed in a capillary tube.

Instrumentation and Data Acquisition:

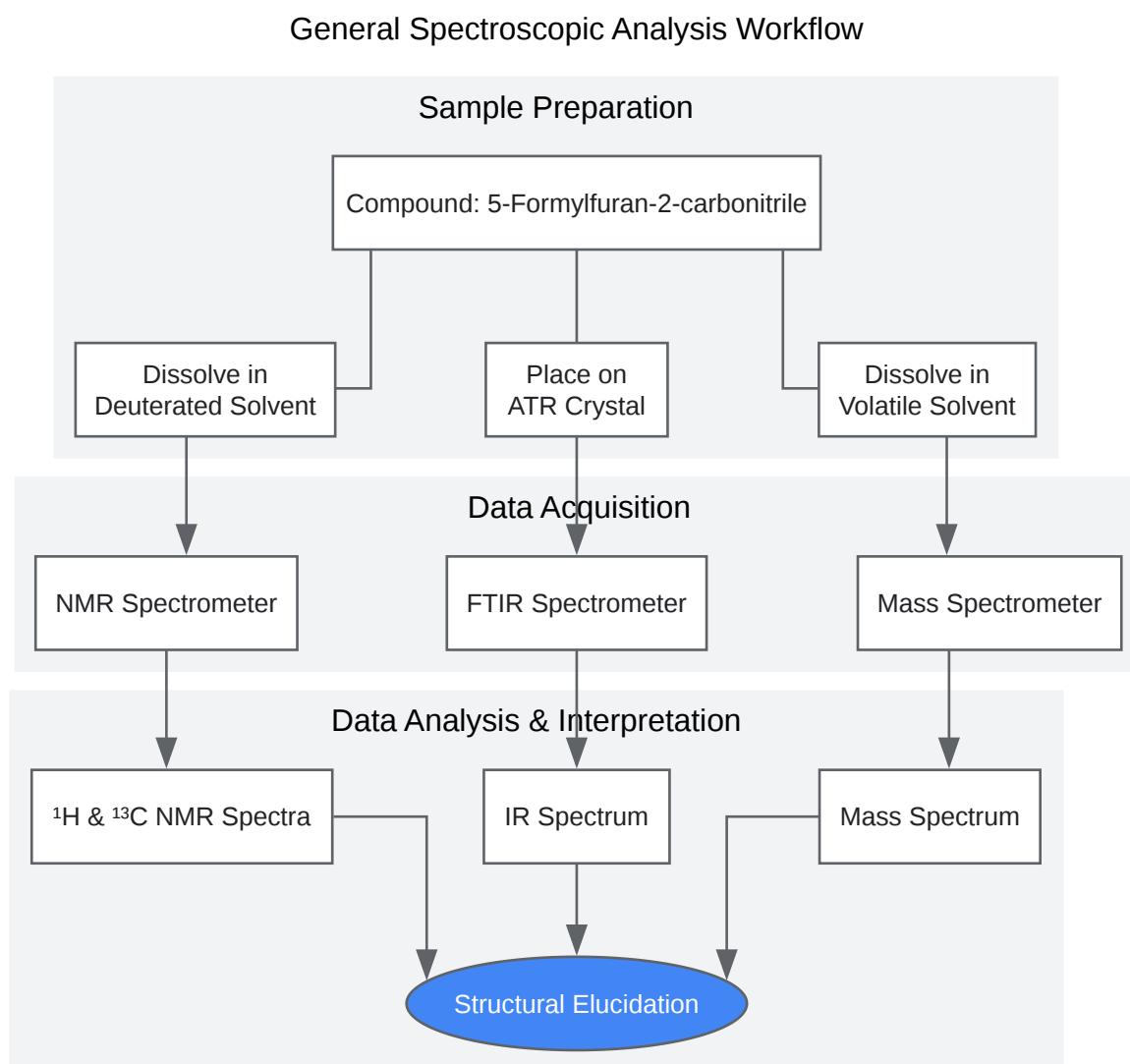
- For GC-MS, the sample solution is injected into the gas chromatograph, where it is vaporized and separated on a capillary column before entering the mass spectrometer.
- In the ion source (typically using electron ionization at 70 eV), the molecules are bombarded with electrons, leading to ionization and fragmentation.
- The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion.

Data Analysis:

- The resulting mass spectrum is a plot of relative ion abundance versus m/z .
- The peak with the highest m/z often corresponds to the molecular ion $[M]^+$, which provides the molecular weight of the compound.
- The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **5-Formylfuran-2-carbonitrile**.



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Caption: Workflow for Spectroscopic Analysis.

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